molecular formula C24H22N4 B14515594 5,5'-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) CAS No. 63095-00-1

5,5'-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole)

Cat. No.: B14515594
CAS No.: 63095-00-1
M. Wt: 366.5 g/mol
InChI Key: ZGENJKOXUYQLPP-UHFFFAOYSA-N
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Description

5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole): is a heterocyclic compound that features a pyrazole ring system. Pyrazoles are five-membered rings containing two nitrogen atoms. This particular compound is characterized by the presence of a phenylene bridge connecting two pyrazole units, each substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the condensation of phenylhydrazine with chalcones under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms. Common reagents include halogens, alkyl halides, and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.

    Substitution: Halogens, alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: In biological research, 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) has been studied for its potential antimicrobial and antitubercular activities. It has shown promising results against various bacterial and fungal strains .

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent. Studies have shown that it exhibits significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as luminescent materials or catalysts for chemical reactions .

Mechanism of Action

The exact mechanism of action of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) is not fully understood. it is believed to interact with various molecular targets, including enzymes and proteins involved in microbial metabolism. The compound may inhibit the synthesis of essential biomolecules, leading to the death of microbial cells .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) lies in its specific arrangement of pyrazole rings and phenyl groups, which imparts distinct chemical and biological properties

Properties

CAS No.

63095-00-1

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

2-phenyl-3-[4-(2-phenyl-3,4-dihydropyrazol-3-yl)phenyl]-3,4-dihydropyrazole

InChI

InChI=1S/C24H22N4/c1-3-7-21(8-4-1)27-23(15-17-25-27)19-11-13-20(14-12-19)24-16-18-26-28(24)22-9-5-2-6-10-22/h1-14,17-18,23-24H,15-16H2

InChI Key

ZGENJKOXUYQLPP-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=C(C=C2)C3CC=NN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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